molecular formula C11H9N3O2 B14475569 4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 66679-00-3

4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14475569
CAS No.: 66679-00-3
M. Wt: 215.21 g/mol
InChI Key: RMRYLOYUZBBPEK-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring attached to a hydrazinyl group, which is further connected to a cyclohexa-3,5-diene-1,2-dione moiety. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of pyridine-2-carbohydrazide with cyclohexa-3,5-diene-1,2-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research.

Properties

CAS No.

66679-00-3

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

4-(pyridin-2-yldiazenyl)benzene-1,2-diol

InChI

InChI=1S/C11H9N3O2/c15-9-5-4-8(7-10(9)16)13-14-11-3-1-2-6-12-11/h1-7,15-16H

InChI Key

RMRYLOYUZBBPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=NC2=CC(=C(C=C2)O)O

Origin of Product

United States

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